molecular formula C15H25NO3S2 B2616144 N-(2-Methoxy-4-methylsulfanylbutyl)-2,4,5-trimethylbenzenesulfonamide CAS No. 2319847-51-1

N-(2-Methoxy-4-methylsulfanylbutyl)-2,4,5-trimethylbenzenesulfonamide

Cat. No. B2616144
CAS RN: 2319847-51-1
M. Wt: 331.49
InChI Key: LOXNJKBWRSFWJH-UHFFFAOYSA-N
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Description

N-(2-Methoxy-4-methylsulfanylbutyl)-2,4,5-trimethylbenzenesulfonamide, also known as MMBS, is a chemical compound that has gained attention in scientific research due to its potential applications in biomedical and pharmaceutical fields.

Mechanism of Action

The mechanism of action of N-(2-Methoxy-4-methylsulfanylbutyl)-2,4,5-trimethylbenzenesulfonamide is not fully understood, but it is believed to involve the modulation of various signaling pathways involved in cell growth, inflammation, and apoptosis. N-(2-Methoxy-4-methylsulfanylbutyl)-2,4,5-trimethylbenzenesulfonamide has been shown to inhibit the activity of certain enzymes, such as phosphodiesterases and histone deacetylases, which play important roles in these pathways.
Biochemical and Physiological Effects:
N-(2-Methoxy-4-methylsulfanylbutyl)-2,4,5-trimethylbenzenesulfonamide has been found to have various biochemical and physiological effects, including the inhibition of cancer cell growth, suppression of inflammation, and neuroprotection. It has also been shown to modulate the levels of certain biomolecules, such as cytokines, enzymes, and neurotransmitters.

Advantages and Limitations for Lab Experiments

One advantage of N-(2-Methoxy-4-methylsulfanylbutyl)-2,4,5-trimethylbenzenesulfonamide in lab experiments is its high potency and selectivity towards certain enzymes and signaling pathways. This allows for more targeted and specific studies. However, one limitation is the lack of understanding of its mechanism of action, which can make it difficult to interpret experimental results.

Future Directions

There are several future directions for N-(2-Methoxy-4-methylsulfanylbutyl)-2,4,5-trimethylbenzenesulfonamide research, including further investigation of its mechanism of action, optimization of its synthesis method, and exploration of its potential therapeutic applications in various diseases. Additionally, N-(2-Methoxy-4-methylsulfanylbutyl)-2,4,5-trimethylbenzenesulfonamide can be used as a lead compound for the development of new drugs with improved efficacy and safety profiles.

Synthesis Methods

N-(2-Methoxy-4-methylsulfanylbutyl)-2,4,5-trimethylbenzenesulfonamide can be synthesized through a multi-step process that involves the reaction of 2,4,5-trimethylbenzenesulfonyl chloride with 2-methoxy-4-methylthiobutylamine. The resulting product is then purified through column chromatography to obtain N-(2-Methoxy-4-methylsulfanylbutyl)-2,4,5-trimethylbenzenesulfonamide in high yield and purity.

Scientific Research Applications

N-(2-Methoxy-4-methylsulfanylbutyl)-2,4,5-trimethylbenzenesulfonamide has been studied for its potential use as a therapeutic agent in various diseases, including cancer, inflammation, and neurodegenerative disorders. Studies have shown that N-(2-Methoxy-4-methylsulfanylbutyl)-2,4,5-trimethylbenzenesulfonamide can inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It has also been found to have anti-inflammatory properties by suppressing the production of pro-inflammatory cytokines. In addition, N-(2-Methoxy-4-methylsulfanylbutyl)-2,4,5-trimethylbenzenesulfonamide has shown neuroprotective effects by reducing oxidative stress and inflammation in the brain.

properties

IUPAC Name

N-(2-methoxy-4-methylsulfanylbutyl)-2,4,5-trimethylbenzenesulfonamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25NO3S2/c1-11-8-13(3)15(9-12(11)2)21(17,18)16-10-14(19-4)6-7-20-5/h8-9,14,16H,6-7,10H2,1-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LOXNJKBWRSFWJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1C)S(=O)(=O)NCC(CCSC)OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25NO3S2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-methoxy-4-(methylsulfanyl)butyl]-2,4,5-trimethylbenzene-1-sulfonamide

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